REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][S:4][C:3]1=[S:8].[C:9]([O:12][C:13](=O)C)(=O)[CH3:10]>C([O-])([O-])OCC>[CH2:9]([O:12][CH:13]=[C:5]1[S:4][C:3](=[S:8])[N:2]([CH3:1])[C:6]1=[O:7])[CH3:10]
|
Name
|
|
Quantity
|
403 g
|
Type
|
reactant
|
Smiles
|
CN1C(SCC1=O)=S
|
Name
|
|
Quantity
|
775 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ethyl orthoformate
|
Quantity
|
1370 mL
|
Type
|
solvent
|
Smiles
|
C(OCC)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=C1C(N(C(S1)=S)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 342 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |